

# gedatolisib hematologic toxicity monitoring

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Gedatolisib

CAS No.: 1197160-78-3

Cat. No.: S548378

Get Quote

## Summary of Hematologic Toxicity Findings

| Clinical Context / Combination Regimen | Key Hematologic Toxicities (Grade 3/4) | Monitoring Context from Studies |
|----------------------------------------|----------------------------------------|---------------------------------|
|----------------------------------------|----------------------------------------|---------------------------------|

| **HR+/HER2- Advanced Breast Cancer** (with Palbociclib and Letrozole) [1] | - **Neutropenia:** 61%

- Other significant hematologic toxicities were not frequently reported. | Routine safety assessments; specific monitoring not detailed. | | **Metastatic TNBC** (with Cofetuzumab Pelidotin) [2] | - **Myelosuppression:** Reported as "uncommon". | Complete blood counts obtained prior to each weekly **gedatolisib** infusion. | | **General Safety Profile** [3] | - No significant hepatic, renal, or hematologic toxicity observed in a prostate cancer model (nano-formulated **gedatolisib**). | Assessed via parameters like RBC, Hb, PLT, and MCV. |

## Recommended Monitoring Protocol

For researchers designing clinical trials, a rigorous monitoring protocol is essential for patient safety. The following workflow outlines key procedures based on established clinical practices.



[Click to download full resolution via product page](#)

The monitoring strategy should be adapted to the specific trial design and combination drugs:

- **High-Vigilance Regimens:** For combinations known to cause neutropenia (e.g., with palbociclib), implement the intensive **weekly monitoring** during initial cycles as shown in the workflow [1].

- **Standard Monitoring:** For regimens where hematologic toxicity is less common, conducting a **CBC prior to each gedatolisib dose** may be sufficient [2].
- **Dose Modification and Delays:** Pre-specify criteria for dose modifications and treatment delays in the trial protocol for hematologic toxicities reaching Grade 3 or higher [2] [1].

## Frequently Asked Questions (FAQs)

### Q1: Does the hematologic toxicity profile of **gedatolisib** change when combined with different drugs?

Yes, the combination regimen is a critical factor. The high rate of grade 3/4 neutropenia (61%) was observed when **gedatolisib** was combined with **palbociclib**, a drug known to cause myelosuppression [1]. In contrast, a phase I trial combining **gedatolisib** with the antibody-drug conjugate **cofetuzumab pelidotin** reported myelosuppression was "uncommon" [2]. Always refer to the safety data of all agents in the combination.

### Q2: What is the recommended management for **gedatolisib**-related neutropenia?

For Grade 3 or higher neutropenia, clinical trials typically mandated protocol-defined **dose modifications or treatment delays** [2] [1]. The specific management strategy should be pre-defined in your study protocol, considering the severity and the overall clinical context for the patient.

### Q3: Are there any non-hematologic toxicities that require specific monitoring?

Yes. While the focus here is on hematologic toxicity, **gedatolisib** is associated with several important non-hematologic adverse events. Commonly reported grade 3/4 events include **rash, oral stomatitis, and mucositis** [1]. Hyperglycemia is also a known class effect for PI3K/mTOR inhibitors and should be monitored through serum glucose or HbA1c tests [1].

#### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Gedatolisib Combined with Palbociclib and Letrozole in ... - PMC [pmc.ncbi.nlm.nih.gov]
2. Initial phase I safety study of gedatolisib plus cofetuzumab ... [pmc.ncbi.nlm.nih.gov]

3. Gedatolisib - an overview [sciencedirect.com]

To cite this document: Smolecule. [gedatolisib hematologic toxicity monitoring]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548378#gedatolisib-hematologic-toxicity-monitoring>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)